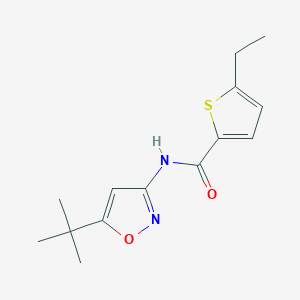![molecular formula C20H18ClF3N2O B5215096 1-[3-(2-chlorophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5215096.png)
1-[3-(2-chlorophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-chlorophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound that has gained significant attention in scientific research. It is a piperazine derivative that has been synthesized for various applications, including medicinal chemistry, neuroscience, and pharmacology.
作用機序
The mechanism of action of 1-[3-(2-chlorophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine is not fully understood. However, it is believed to act as a modulator of certain receptors in the brain, including serotonin and dopamine receptors. It may also affect the release of certain neurotransmitters, such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects
Studies have shown that 1-[3-(2-chlorophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine can have both biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It may also affect the activity of certain receptors in the brain, leading to changes in mood, cognition, and behavior.
実験室実験の利点と制限
One advantage of using 1-[3-(2-chlorophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine in lab experiments is its high potency and selectivity for certain receptors in the brain. This makes it a useful tool compound for studying the function of these receptors. However, one limitation is that the compound may have off-target effects, leading to unintended consequences in experiments.
将来の方向性
There are several future directions for research on 1-[3-(2-chlorophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in clinical trials. Additionally, the compound may have potential applications in the development of new drugs for the treatment of other diseases, such as cancer and infectious diseases. Further research is needed to explore these potential applications.
合成法
The synthesis of 1-[3-(2-chlorophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine involves the reaction of 2-chloroacetophenone and 3-(trifluoromethyl)benzaldehyde with piperazine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified using column chromatography. The final product is a white crystalline powder with a melting point of 148-150°C.
科学的研究の応用
1-[3-(2-chlorophenyl)acryloyl]-4-[3-(trifluoromethyl)phenyl]piperazine has been used in various scientific research applications. It has been studied for its potential as a therapeutic agent for the treatment of neurological disorders such as depression, anxiety, and schizophrenia. It has also been used as a tool compound in neuroscience research to study the function of certain receptors in the brain.
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N2O/c21-18-7-2-1-4-15(18)8-9-19(27)26-12-10-25(11-13-26)17-6-3-5-16(14-17)20(22,23)24/h1-9,14H,10-13H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLRXVYSTZWTJS-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chlorophenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-ethyl-1-piperidinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5215013.png)
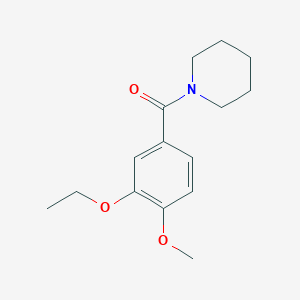
![2,6-dimethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]morpholine](/img/structure/B5215024.png)
![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl cyclohexylcarbamate](/img/structure/B5215038.png)
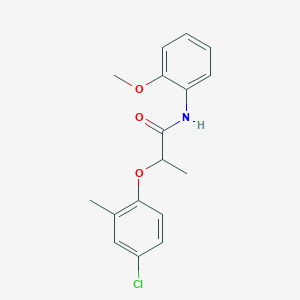
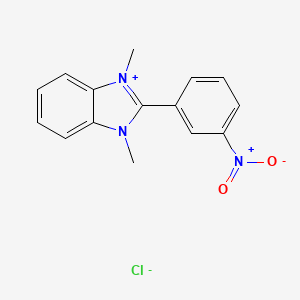
![N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5215068.png)
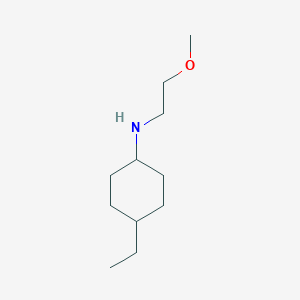
![1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5215089.png)
![1-(4-chlorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5215092.png)
![2-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-nitrobenzoic acid](/img/structure/B5215107.png)
![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5215112.png)
![diisopropyl 2,6-dimethyl-4-[5-(2-nitrophenyl)-2-furyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5215119.png)
